molecular formula C16H13BN2 B1433869 2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane CAS No. 24341-81-9

2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane

Cat. No.: B1433869
CAS No.: 24341-81-9
M. Wt: 244.1 g/mol
InChI Key: XTWVTOCUUKJRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane involves the reaction of naphthalene derivatives with boron and nitrogen-containing reagents. The specific synthetic routes and reaction conditions are not extensively detailed in the available literature. it is known that the compound can be prepared through a series of substitution reactions at the 1, 2, and 3 positions in the nitrogen-boron heterocycle .

Chemical Reactions Analysis

2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane involves its interaction with molecular targets and pathways related to its structural features. The compound’s slightly distorted planarity and the presence of the nitrogen-boron heterocycle play a crucial role in its reactivity and interactions with other molecules . specific molecular targets and pathways involved in its mechanism of action are not extensively detailed in the available literature.

Comparison with Similar Compounds

2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane can be compared with other diazaborinanes featuring substitution at the 1, 2, and 3 positions in the nitrogen-boron heterocycle. Similar compounds include:

The uniqueness of this compound lies in its specific structural features and its applications in crystallography and photopolymerization.

Properties

IUPAC Name

3-phenyl-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BN2/c1-2-8-13(9-3-1)17-18-14-10-4-6-12-7-5-11-15(19-17)16(12)14/h1-11,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWVTOCUUKJRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane
Reactant of Route 2
Reactant of Route 2
2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane
Reactant of Route 3
Reactant of Route 3
2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane
Customer
Q & A

Q1: What are the key structural features of 2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane as revealed by the study?

A1: The study reveals that this compound exhibits a slight distortion from planarity. This is evident in the dihedral angle of 9.0° (with an uncertainty of ± 0.5°) between the mean planes of the naphthalene system and the benzene ring []. Furthermore, the molecule displays specific torsion angles within its structure, with the two N—B—C—C torsion angles measuring 6.0° (uncertainty of ± 0.3°) and 5.6° (uncertainty of ± 0.3°) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.